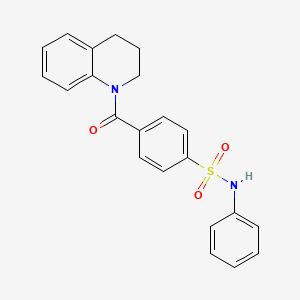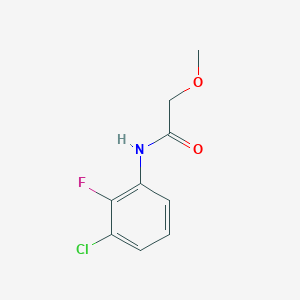![molecular formula C14H13BrClN3O3 B7547562 8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly known as BTDD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTDD is a spirocyclic compound that belongs to the class of triazaspiro compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
BTDD has shown promising results in various scientific research applications. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. BTDD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, BTDD has been studied for its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Mecanismo De Acción
The mechanism of action of BTDD is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets. For example, BTDD has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site. This leads to the accumulation of acetylcholine, which results in the inhibition of neurotransmission. Similarly, BTDD has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BTDD has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BTDD has also been shown to inhibit the growth of bacteria by interfering with their cell membrane function. Additionally, BTDD has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BTDD in lab experiments is its diverse biological activities, which makes it a versatile compound for various applications. Additionally, the synthesis of BTDD is relatively straightforward, and the yield can be improved by optimizing the reaction conditions. However, one of the limitations of using BTDD in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on BTDD. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions, as it has shown promising results in initial studies. Another direction is to study the structure-activity relationship of BTDD to identify more potent analogs with improved biological activities. Additionally, BTDD can be further investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.
Conclusion:
In conclusion, BTDD is a novel compound that has gained significant attention in the scientific community due to its diverse biological activities. The synthesis of BTDD is relatively straightforward, and it has shown promising results in various scientific research applications. BTDD has been studied for its potential use as a fluorescent probe, as well as its ability to inhibit the activity of various enzymes and growth of cancer cells. Further research is needed to fully understand the mechanism of action of BTDD and its potential applications in various fields.
Métodos De Síntesis
The synthesis of BTDD involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 1,3,8-triaminospriocyclo[4.5]decan-2,4-dione in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the spirocyclic compound. The yield of BTDD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and concentration.
Propiedades
IUPAC Name |
8-(4-bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClN3O3/c15-8-1-2-9(10(16)7-8)11(20)19-5-3-14(4-6-19)12(21)17-13(22)18-14/h1-2,7H,3-6H2,(H2,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNEUNSYAMDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)



![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)

![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)

![N-[(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B7547570.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![N-[2-fluoro-5-(5-methyltetrazol-1-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B7547590.png)